N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound with the molecular formula C22H16ClN3O4 and a molecular weight of 421.8 g/mol. This compound features a benzamide core substituted with a nitro group and a benzooxazole moiety, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
The synthesis of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The benzooxazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzooxazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can be compared with other similar compounds, such as:
4-Chloro-3,5-dinitropyrazole: Another nitro-substituted aromatic compound with different reactivity and applications.
Indole derivatives: Compounds with similar aromatic structures but different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and benzooxazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16ClN3O4 |
---|---|
Molecular Weight |
421.8g/mol |
IUPAC Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-9-18-20(10-13(12)2)30-22(25-18)16-11-14(7-8-17(16)23)24-21(27)15-5-3-4-6-19(15)26(28)29/h3-11H,1-2H3,(H,24,27) |
InChI Key |
WUYOTOLCXUAPAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl |
Origin of Product |
United States |
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